molecular formula C10H4BrCl2NO2 B12997851 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline

7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B12997851
M. Wt: 320.95 g/mol
InChI Key: VSOWOTWYULZSSN-UHFFFAOYSA-N
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Description

7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of a quinoline precursor. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . The reaction is initiated using a 150-W tungsten bulb, leading to the desired monobromo product in good yield .

Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical bromination yields monobromo products, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific combination of bromine, chlorine, and dioxolo ring, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H4BrCl2NO2

Molecular Weight

320.95 g/mol

IUPAC Name

7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H4BrCl2NO2/c11-8-9(12)4-1-6-7(16-3-15-6)2-5(4)14-10(8)13/h1-2H,3H2

InChI Key

VSOWOTWYULZSSN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(C(=N3)Cl)Br)Cl

Origin of Product

United States

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